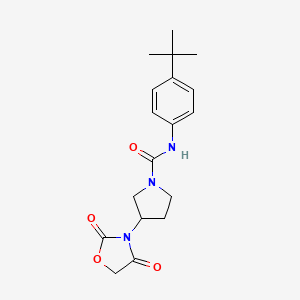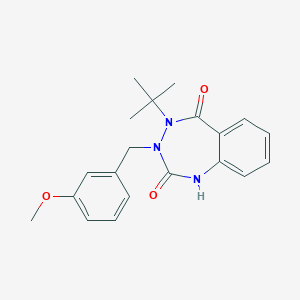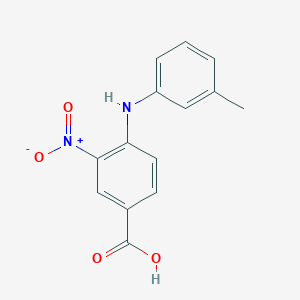
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview
N-(4-(tert-butyl)phenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide is a compound that may be explored within the realm of organic chemistry and medicinal chemistry for its potential in various applications. Given its structure, it could be related to research areas focusing on heterocyclic chemistry, synthesis of biologically active molecules, and development of pharmaceuticals.
Synthetic Applications
Chiral sulfinamides, such as tert-butanesulfinamide, have been widely utilized in the asymmetric synthesis of amines and their derivatives, suggesting a potential application area for related compounds in stereoselective synthesis. The synthesis of structurally diverse N-heterocycles, which are crucial in natural products and therapeutics, can be mediated by such compounds (Philip et al., 2020).
Biological Activities
Functional chemical groups, including those present in this compound, may serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity. Heterocycles with nitrogen, sulfur, and oxygen atoms have been identified as potential sources for novel CNS-acting drugs, indicating the relevance of such compounds in the development of therapeutics for CNS disorders (Saganuwan, 2017).
Catalytic and Material Applications
Compounds containing heteroatoms, such as the one , have significant roles in organic synthesis, catalysis, and as materials for optoelectronic applications. Pyrimidine derivatives, for example, have been used as exquisite sensing materials and possess a range of biological and medicinal applications. This highlights the potential use of similar compounds in the development of sensors and biologically active materials (Jindal & Kaur, 2021).
Environmental and Toxicological Research
Synthetic phenolic antioxidants, including those with tert-butyl groups, have been studied for their occurrence, human exposure, and toxicity. This research area is crucial for understanding the environmental and health impacts of such compounds, suggesting that similar investigations could be relevant for this compound (Liu & Mabury, 2020).
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)12-4-6-13(7-5-12)19-16(23)20-9-8-14(10-20)21-15(22)11-25-17(21)24/h4-7,14H,8-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSIPNXNWFFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991941.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2991943.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2991949.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B2991951.png)


![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2991957.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991958.png)
![[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2991959.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2991960.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2991961.png)
